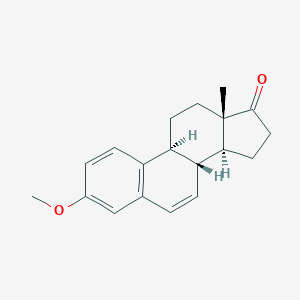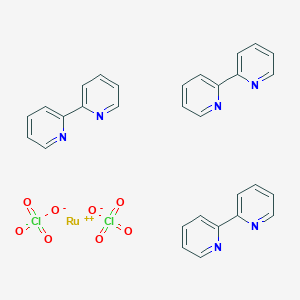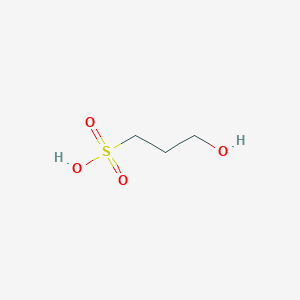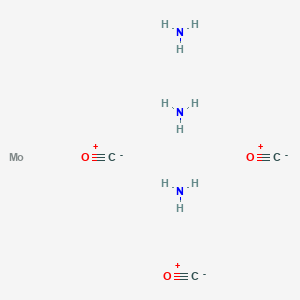
Triamminemolybdenum(0) tricarbonyl
Overview
Description
Triamminemolybdenum(0) tricarbonyl, or TMT, is a coordination compound of molybdenum(0) with three carbonyl ligands and one triammine ligand. It was first synthesized in the early 20th century, and has since been used in a variety of scientific research applications. TMT has a wide range of biochemical and physiological effects, and is an important tool for laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of Triamminemolybdenum(0) tricarbonyl can be achieved through the reduction of molybdenum hexacarbonyl with ammonia.
Starting Materials
Molybdenum hexacarbonyl, Ammonia
Reaction
Add molybdenum hexacarbonyl to a reaction flask, Introduce ammonia gas into the flask, Heat the mixture to 150-200°C, Maintain the reaction temperature for several hours, Cool the mixture to room temperature, Filter the resulting solid, Wash the solid with diethyl ether, Dry the product under vacuum
Scientific Research Applications
TMT has been used in a variety of scientific research applications. It has been used as a catalyst for a variety of chemical reactions, including the oxidation of alcohols, the reduction of nitro compounds, and the hydrogenation of alkenes. It has also been used in the synthesis of a variety of organic compounds, such as amines, aldehydes, and ketones. Additionally, TMT has been used in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism Of Action
The mechanism of action of TMT is not fully understood. However, it is believed that the molybdenum atom in TMT acts as an electron donor, while the three carbonyl ligands act as electron acceptors. This enables the molybdenum atom to transfer electrons to other molecules in the reaction, thus facilitating the desired chemical reaction.
Biochemical And Physiological Effects
TMT has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been shown to stimulate the activity of certain enzymes, such as phospholipase A2. Additionally, TMT has been shown to modulate the activity of certain proteins, such as the transcription factor NF-κB, and to modulate the expression of certain genes, such as the gene encoding for the protein FGF-2.
Advantages And Limitations For Lab Experiments
TMT has several advantages for lab experiments. It is relatively inexpensive, and is relatively easy to synthesize. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to using TMT in lab experiments. It is not as effective as some other catalysts, and can be difficult to handle due to its reactivity.
Future Directions
TMT has a wide range of potential future directions. It could be used as a catalyst for the synthesis of more complex organic compounds. It could also be used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used to study the mechanism of action of various enzymes and proteins, and to modulate the expression of various genes.
properties
IUPAC Name |
azane;carbon monoxide;molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CO.Mo.3H3N/c3*1-2;;;;/h;;;;3*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBJZAUTHOSABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].N.N.N.[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9MoN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584226 | |
| Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triamminemolybdenum(0) tricarbonyl | |
CAS RN |
18177-91-8 | |
| Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamminemolybdenum tricarbonyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



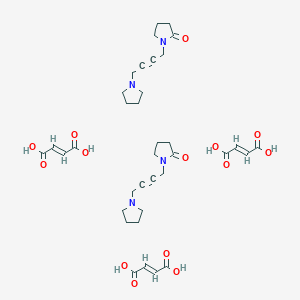

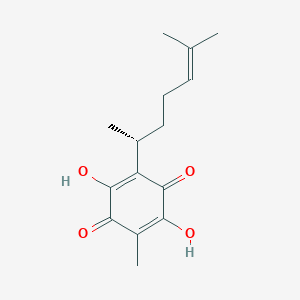
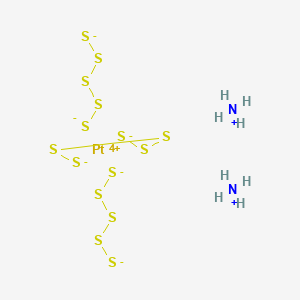
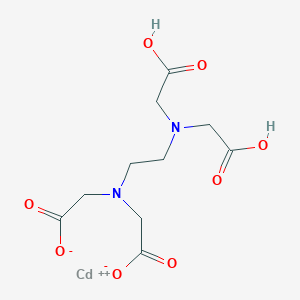
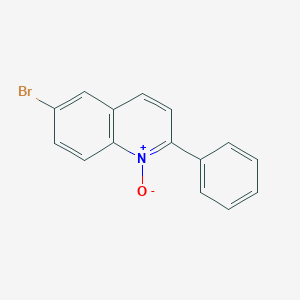

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)


